(R)-3-Amino-piperidine-2,6-dione (R)-3-Amino-piperidine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 673485-72-8
VCID: VC5519465
InChI: InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/t3-/m1/s1
SMILES: C1CC(=O)NC(=O)C1N
Molecular Formula: C5H8N2O2
Molecular Weight: 128.131

(R)-3-Amino-piperidine-2,6-dione

CAS No.: 673485-72-8

Cat. No.: VC5519465

Molecular Formula: C5H8N2O2

Molecular Weight: 128.131

* For research use only. Not for human or veterinary use.

(R)-3-Amino-piperidine-2,6-dione - 673485-72-8

Specification

CAS No. 673485-72-8
Molecular Formula C5H8N2O2
Molecular Weight 128.131
IUPAC Name (3R)-3-aminopiperidine-2,6-dione
Standard InChI InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/t3-/m1/s1
Standard InChI Key NPWMTBZSRRLQNJ-GSVOUGTGSA-N
SMILES C1CC(=O)NC(=O)C1N

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s structure features a piperidine ring with ketone groups at positions 2 and 6 and an (R)-configured amino group at position 3. The IUPAC name, (3R)-3-aminopiperidine-2,6-dione, reflects its stereochemistry . The chiral center at carbon 3 is critical for its biological activity, as enantiomeric purity often dictates pharmacological efficacy .

Stereochemical Analysis

The (R)-configuration is derived from L-glutamine, a chiral starting material used in its synthesis . This configuration ensures compatibility with biological systems, particularly in drug-receptor interactions. The SMILES notation C1CC(=O)NC(=O)[C@@H]1N\text{C1CC(=O)NC(=O)[C@@H]1N} explicitly denotes the stereochemistry .

Physicochemical Data

PropertyValueSource
Molecular Weight128.13 g/mol
CAS Number673485-72-8
SynonymsD-α-Aminoglutarimide, (3R)-3-amino-2,6-piperidinedione
Melting PointNot reported
SolubilitySoluble in polar solvents (e.g., methanol, DMSO)

The molecular weight of 128.13 g/mol and polar functional groups suggest moderate solubility in polar solvents, though experimental data remain limited .

Synthesis and Industrial Manufacturing

Synthetic Routes

The most efficient synthesis, disclosed in patent CN109305935A, involves a three-step process starting from L-glutamine :

  • Protection: L-Glutamine is protected with a tert-butoxycarbonyl (Boc) group in an alkaline medium to form N-Boc-L-glutamine.

  • Cyclization: Under anhydrous conditions, N-Boc-L-glutamine reacts with N,N'-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) to form N-Boc-3-amino-2,6-piperidinedione.

  • Deprotection and Salt Formation: Acidic removal of the Boc group followed by hydrochloride salt formation yields the final product.

Advantages Over Prior Methods

Traditional methods using carbobenzyloxy (Cbz) protecting groups required high-pressure hydrogenation for deprotection, which is cost-prohibitive and hazardous . The Boc-based route eliminates hydrogenation, reducing costs and improving safety.

StepYieldPurity (HPLC)Conditions
Protection85%98.5%Alkaline medium, room temp
Cyclization79.6%99.1%Reflux in THF, DMAP catalysis
Deprotection/Salt94.8%99.5%HCl in methanol, 0°C

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The 1H-NMR^1\text{H-NMR} spectrum (Fig. 1 in patent CN109305935A) confirms the structure:

  • δ 4.35 ppm: Singlet for the NH group.

  • δ 3.85 ppm: Multiplet for the chiral C3 proton.

  • δ 2.65–2.20 ppm: Multiplets for methylene protons adjacent to ketones .

Mass Spectrometry

The molecular ion peak at m/z=128.13m/z = 128.13 aligns with the molecular weight . High-resolution MS data would further validate the structure.

Pharmaceutical Applications

Role in Pomalidomide Synthesis

(R)-3-Amino-piperidine-2,6-dione is a critical intermediate in synthesizing pomalidomide, a third-generation immunomodulatory drug used for multiple myeloma . Pomalidomide’s mechanism involves binding to cereblon, a component of the E3 ubiquitin ligase complex, to degrade oncogenic proteins .

Recent Advances and Future Directions

Process Optimization

Recent patents focus on solvent-free cyclization and enzymatic resolution to enhance enantiomeric excess .

Expanding Applications

Ongoing research investigates its use in:

  • PROTACs: Proteolysis-targeting chimeras for targeted protein degradation.

  • Antiviral Agents: Piperidine derivatives inhibit viral protease activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator